N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 877653-63-9
VCID: VC4786285
InChI: InChI=1S/C23H21N3O4S2/c1-13-7-14(2)9-16(8-13)26-22(28)21-17(5-6-31-21)25-23(26)32-11-20(27)24-15-3-4-18-19(10-15)30-12-29-18/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,24,27)
SMILES: CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.56

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 877653-63-9

Cat. No.: VC4786285

Molecular Formula: C23H21N3O4S2

Molecular Weight: 467.56

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 877653-63-9

Specification

CAS No. 877653-63-9
Molecular Formula C23H21N3O4S2
Molecular Weight 467.56
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H21N3O4S2/c1-13-7-14(2)9-16(8-13)26-22(28)21-17(5-6-31-21)25-23(26)32-11-20(27)24-15-3-4-18-19(10-15)30-12-29-18/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,24,27)
Standard InChI Key GKQQHIPZVDMXEF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)C

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the thieno[3,2-d]pyrimidine core: This is typically achieved via cyclization reactions using precursors like thiourea or substituted pyrimidines.

  • Introduction of the dimethylphenyl substituent: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

  • Coupling with benzodioxole derivatives: The benzodioxole group can be introduced through amide bond formation using activated carboxylic acids or acyl chlorides.

  • Final sulfanylacetamide linkage formation: This step might utilize thiol intermediates to attach the sulfanyl group to the acetamide backbone.

Characterization Techniques

The compound's structure can be confirmed using advanced spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra provide insights into the chemical environment of hydrogen and carbon atoms.

    • Key signals include aromatic protons from the benzodioxole and dimethylphenyl groups and characteristic amide peaks.

  • Infrared Spectroscopy (IR):

    • Peaks corresponding to C=O (amide), C-S (sulfanyl), and aromatic C-H stretching vibrations.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

    • Fragmentation patterns help identify substructures.

  • X-ray Crystallography:

    • Provides detailed three-dimensional structural information.

Potential Applications

This compound's structure suggests potential applications in medicinal chemistry:

  • Pharmacological Activity:

    • The thieno[3,2-d]pyrimidine scaffold is known for its role in enzyme inhibition (e.g., kinase inhibitors).

    • The benzodioxole moiety may contribute to antioxidant or anti-inflammatory properties.

  • Drug Development:

    • The compound could be explored as a lead molecule for designing inhibitors targeting cancer-related enzymes or microbial pathogens.

  • Molecular Docking Studies:

    • In silico studies can predict binding affinity to biological targets such as kinases or receptors.

Comparative Analysis with Related Compounds

FeatureCurrent CompoundRelated Compounds
Core StructureThieno[3,2-d]pyrimidineOxadiazoles, pyrazoles
Functional GroupsBenzodioxole, sulfanylacetamideSulfonamides, hydrazones
Reported ApplicationsPotential enzyme inhibitorAnti-inflammatory agents, anticancer drugs
Characterization TechniquesNMR, IR, MSSimilar techniques

Research Gaps and Future Directions

While the compound shows promise based on its structure:

  • No direct experimental studies or biological assays were found in current literature for this specific molecule.

  • Further research should focus on:

    • Biological activity screening (e.g., anti-cancer or anti-inflammatory assays).

    • Toxicological profiling to assess safety.

Future work could also involve structural modifications to enhance solubility or binding affinity for specific targets.

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